molecular formula C14H17N3O3S B6777507 N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide

N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide

Cat. No.: B6777507
M. Wt: 307.37 g/mol
InChI Key: HMLWUZGUPIRQKA-UHFFFAOYSA-N
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Description

N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a cyclopropyl group, and an imidazolidinone moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12(5-6-15-14(20)11-2-1-7-21-11)16-8-13(19)17(9-16)10-3-4-10/h1-2,7,10H,3-6,8-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWUZGUPIRQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CN(CC2=O)C(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the imidazolidinone ring through a cyclization reaction, followed by the introduction of the cyclopropyl group and the thiophene ring. The final step usually involves the coupling of the intermediate with thiophene-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDC·HCl or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]benzamide
  • N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]furan-2-carboxamide

Uniqueness

N-[3-(3-cyclopropyl-4-oxoimidazolidin-1-yl)-3-oxopropyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its benzamide or furan analogs

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